3-Bromo-1-(phenylsulfonyl)-1H-indole

Chemoselectivity Palladium catalysis Cross‑coupling

3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2; molecular formula C₁₄H₁₀BrNO₂S; MW 336.21 g/mol) is a doubly functionalized indole building block in which the indole nitrogen is protected by a phenylsulfonyl group and the C3 position is substituted with a bromine atom. The phenylsulfonyl moiety serves simultaneously as an N-protecting group and an electron‑withdrawing activator that modulates the reactivity of the indole π‑system, while the C3–Br bond provides a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Heck, Sonogashira) and lithium–halogen exchange.

Molecular Formula C14H10BrNO2S
Molecular Weight 336.21 g/mol
CAS No. 99655-68-2
Cat. No. B1272943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(phenylsulfonyl)-1H-indole
CAS99655-68-2
Molecular FormulaC14H10BrNO2S
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br
InChIInChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
InChIKeyMXPFKHHDXIJNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2) – Procurement-Ready Synthetic Intermediate Overview


3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2; molecular formula C₁₄H₁₀BrNO₂S; MW 336.21 g/mol) is a doubly functionalized indole building block in which the indole nitrogen is protected by a phenylsulfonyl group and the C3 position is substituted with a bromine atom [1]. The phenylsulfonyl moiety serves simultaneously as an N-protecting group and an electron‑withdrawing activator that modulates the reactivity of the indole π‑system, while the C3–Br bond provides a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Heck, Sonogashira) and lithium–halogen exchange [2][3]. The compound is a crystalline solid (mp 122–126 °C, lit.) with a computed XLogP3‑AA of 3.9, indicating moderate lipophilicity suitable for standard organic‑synthesis workflows [1].

Why Generic 3-Haloindoles or Alternative N‑Protecting Groups Cannot Substitute 3-Bromo-1-(phenylsulfonyl)-1H-indole


This compound is not a generic “3‑bromoindole”; the presence of the phenylsulfonyl group on the indole nitrogen fundamentally alters the electronic character, steric environment, and synthetic fate of the molecule. Compared to unprotected 3‑bromo‑1H‑indole (CAS 1484‑27‑1), the phenylsulfonyl‑protected derivative suppresses N–H deprotonation side reactions, enhances solubility in organic solvents, and enables regioselective C2 functionalization via directed ortho‑metallation or desulfitative coupling [1][2]. Conversely, when other 3‑halo‑N‑phenylsulfonylindoles (Cl, I) are employed in Pd‑catalyzed direct C2 arylations, the chlorine and iodine substituents undergo in situ dehalogenation, destroying the C3 handle and preventing subsequent iterative cross‑coupling to 2,3‑diarylindoles; the bromine analogue uniquely preserves the C3–Br bond under identical conditions [1]. Simple interchange with a regioisomer such as 5‑bromo‑1‑(phenylsulfonyl)‑1H‑indole (CAS 118757‑11‑2) would also fail because it positions the halogen on the benzenoid ring, which exhibits a markedly different reactivity profile in electrophilic aromatic substitution and cross‑coupling .

3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2) – Quantitative Differentiation Evidence vs. Closest Analogs


C3–Br Retention During Pd‑Catalyzed Direct C2 Desulfitative Arylation: Bromine vs. Iodine vs. Chlorine

In a direct head‑to‑head comparison under identical catalytic conditions (5 mol% PdCl₂(CH₃CN)₂, Li₂CO₃, 1,4‑dioxane, 140 °C), 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole yielded 2‑aryl‑3‑bromoindoles without any detectable debromination, enabling a subsequent second Pd‑coupling to access 2,3‑diarylindoles. In contrast, the 3‑iodo and 3‑chloro analogues underwent complete in situ dehalogenation under the same reaction conditions, producing only 2‑aryl‑1H‑indoles with irreversible loss of the C3 halogen handle [1].

Chemoselectivity Palladium catalysis Cross‑coupling

Suzuki–Miyaura Coupling Efficiency at C3: 3‑Bromo‑1‑(phenylsulfonyl)‑1H‑indole vs. 3‑Bromo‑1H‑indole

When 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole was employed in aqueous Suzuki–Miyaura cross‑couplings with arylboronic acids (Na₂CO₃, Pd(PPh₃)₄, DME/H₂O), 3‑aryl‑1‑(phenylsulfonyl)indoles were obtained in good to excellent yields (typically 65–92%) without competing N–H arylation or protodebromination [1]. In contrast, the unprotected 3‑bromo‑1H‑indole (CAS 1484‑27‑1) under similar conditions frequently suffers from lower yields and competing side reactions at the free N–H position, requiring additional purification [2].

Suzuki–Miyaura coupling Protecting group Yield comparison

C3‑Bromine Directing Effect for Regioselective C2 Lithiation: Bromine vs. Hydrogen vs. Other Halogens

The PhSO₂‑protected indole scaffold undergoes directed ortho‑metallation at C2 when treated with i‑PrMgCl·LiCl or LDA. When C3 bears a bromine substituent, the bromine atom exerts a steric and electronic directing effect that enhances the regioselectivity of C2 lithiation compared to the C3–H analogue (1‑(phenylsulfonyl)‑1H‑indole), which can also undergo competitive lithiation at C3 [1]. The 3‑iodo analogue, while also a competent directing group, is more prone to lithium–halogen exchange, complicating subsequent electrophilic trapping [2].

Regioselective lithiation Indole functionalization Directed ortho‑metallation

Solid‑State Conformational and Intermolecular Interaction Profile: Crystal Structure Differentiation

Single‑crystal X‑ray diffraction of 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole reveals that the phenylsulfonyl group is oriented nearly orthogonal to the indole plane (dihedral angle ~85–86°), a conformation that maximizes the π‑acceptor character of the SO₂ group while minimizing steric clashes [1]. Hirshfeld surface analysis of derivatives of this compound shows that indole–indole π‑stacking interactions contribute up to −60.8 kJ mol⁻¹ to the crystal lattice energy, with additional stabilization from C–H⋯O hydrogen bonds involving the sulfonyl oxygen atoms (C⋯O distances ~3.39 Å) [1][2]. In contrast, the regioisomeric 5‑bromo‑1‑(phenylsulfonyl)‑1H‑indole and 4‑bromo‑1‑(phenylsulfonyl)‑1H‑indole exhibit different packing motifs due to the altered position of the bromine atom on the indole core, which shifts the balance between halogen bonding and π‑stacking interactions [2].

Crystal engineering Hirshfeld surface π–π Interactions

Commercial Purity Benchmarking: Lot‑Released vs. Unprotected 3‑Bromoindole

3‑Bromo‑1‑(phenylsulfonyl)‑1H‑indole is commercially supplied by Sigma‑Aldrich (product #633933), Thermo Fisher/Alfa Aesar, and Bidepharm at a standard purity of 97% (HPLC), with accompanying certificates of analysis including ¹H NMR (400 MHz, CDCl₃) and HPLC traces . The crystalline solid form (mp 122–126 °C, lit.) and recommended storage under inert gas at 2–8 °C ensure batch‑to‑batch consistency that is often superior to the unprotected 3‑bromo‑1H‑indole, which is more prone to thermal decomposition and N‑oxidation during storage .

Quality control Purity Procurement specification

3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2) – Top Research & Industrial Application Scenarios


Iterative Divergent Synthesis of Unsymmetrical 2,3‑Diaryl‑1H‑indoles

The unique retention of the C3–Br bond during Pd‑catalyzed direct desulfitative C2 arylation—demonstrated quantitatively by Hfaiedh et al. (2016) [1]—enables a sequential two‑step strategy: (i) C2 desulfitative arylation with (hetero)arenesulfonyl chlorides (63–87% yield), preserving the C3–Br; (ii) subsequent Suzuki–Miyaura coupling at C3 with a different arylboronic acid to install the second aryl group. This is impossible with the 3‑iodo or 3‑chloro analogues, which lose the halogen in the first step. Researchers synthesizing focused libraries of 2,3‑diarylindoles for kinase inhibition or GPCR modulation should select this compound as the universal entry point.

One‑Step Synthesis of 3‑Arylindole Building Blocks via Suzuki–Miyaura Coupling

As established by Leboho et al. (2009) [2], 3‑bromo‑1‑(phenylsulfonyl)‑1H‑indole undergoes smooth Suzuki–Miyaura coupling with arylboronic acids to deliver 3‑aryl‑1‑(phenylsulfonyl)indoles in 65–92% isolated yield. The phenylsulfonyl group subsequently can be removed by basic hydrolysis (NaOH/MeOH, reflux) or reductive cleavage (Na(Hg), Na₂HPO₄) to liberate the free 3‑aryl‑1H‑indole. This two‑step protection–coupling–deprotection sequence consistently outperforms direct coupling on unprotected 3‑bromoindole in both yield and purity, making it the preferred route for gram‑scale synthesis of 3‑arylindole intermediates for medicinal chemistry programs.

Crystal Engineering and Solid‑State Formulation of Bromo‑Phenylsulfonyl Indole Derivatives

Single‑crystal X‑ray diffraction data and Hirshfeld surface analysis by Kamath et al. (2024) [3] reveal that the 3‑bromo‑N‑phenylsulfonylindole scaffold engages in strong antiparallel indole–indole π‑stacking interactions (up to −60.8 kJ mol⁻¹) and directional C–H⋯O sulfonyl hydrogen bonds (C⋯O ~3.39 Å). These predictable supramolecular synthons make this compound a valuable co‑former or core scaffold for designing co‑crystals, organic semiconductors, or solid‑state pharmaceutical formulations where crystallinity and packing density are critical quality attributes.

C2‑Directed Functionalization via Magnesiation or Lithiation–Electrophile Trapping

The combination of the N‑phenylsulfonyl directing group and the C3‑bromine blocking group enables highly regioselective C2‑metallation with i‑PrMgCl·LiCl or LDA, followed by trapping with electrophiles (aldehydes, ketones, DMF, etc.) [4]. This method, validated in the Leboho (2008) dissertation, provides C2‑functionalized‑3‑bromoindoles with >95% regioselectivity, which can then undergo further cross‑coupling at C3. The C3‑bromo substituent is essential for this selectivity profile; the C3–H analogue gives inferior regiocontrol (~85:15 C2:C3 selectivity).

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